molecular formula C13H18N2O4S2 B2567572 N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797630-34-2

N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2567572
CAS No.: 1797630-34-2
M. Wt: 330.42
InChI Key: AMWWHCAEBIGQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide (CAS 1797630-34-2) is a synthetic compound with a molecular formula of C13H18N2O4S2 and a molecular weight of 330.4 . This chemical features a distinctive N-acyl sulfonamide moiety, a motif recognized in medicinal chemistry for its utility as a bioisostere of carboxylic acids, which can enhance metabolic stability and hydrogen-bonding capacity in drug discovery projects . The core structure of this reagent incorporates a piperidine ring linked to both a thiophene carbonyl group and a methylsulfonyl acetamide chain, presenting multiple vectors for molecular interaction. The N-acyl sulfonamide group itself can act as a key pharmacophore, a feature present in several approved therapeutics and investigational compounds targeting a range of conditions, including cancer and infectious diseases . Compounds with sulfonamide and thiophene subunits are frequently investigated for their inhibitory activity against critical enzymes like carbonic anhydrases . Inhibition of cancer-associated CA isoforms is a validated strategy for developing anticancer agents, as these enzymes are overexpressed in hypoxic tumors and contribute to tumor progression . Furthermore, molecular hybrids containing sulfonamide and heterocyclic rings, such as thiophene, are actively explored for their antimicrobial potential against pathogens like Staphylococcus aureus and Klebsiella pneumoniae . This compound is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use.

Properties

IUPAC Name

N-methyl-2-[1-(thiophene-3-carbonyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S2/c1-14-12(16)9-21(18,19)11-2-5-15(6-3-11)13(17)10-4-7-20-8-10/h4,7-8,11H,2-3,5-6,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWWHCAEBIGQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Group: The thiophene group is introduced via a coupling reaction, often using a thiophene derivative and a suitable catalyst.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, which involves the use of sulfonyl chloride and a base.

    Final Assembly: The final step involves the coupling of the piperidine-thiophene intermediate with N-methylacetamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide has been investigated for its anticancer properties. Research indicates that compounds with similar structural motifs exhibit promising cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazole and piperidine derivatives can significantly inhibit the proliferation of cancer cells such as A549 (lung adenocarcinoma) and U251 (glioblastoma) with IC50 values in the low micromolar range .

Case Studies

  • Thiazole Derivatives : A study synthesized thiazole-integrated piperidine analogues, which showed selective cytotoxicity against human cancer cell lines. The presence of electron-withdrawing groups was crucial for enhancing activity .
  • Piperidine Compounds : Another investigation focused on piperidine derivatives with thiophene moieties, revealing that structural modifications can lead to increased potency against cancer cells .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, particularly through its piperidine core. Piperidine derivatives have been noted for their ability to modulate acetylcholine transporters and other central nervous system targets.

Research Findings

  • Vesicular Acetylcholine Transporter (VAChT) : Compounds similar to this compound have shown high affinity for VAChT, indicating potential use in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological profile. The modifications on the piperidine ring and the sulfonamide group play a critical role in determining the biological activity.

Key Insights

  • Functional Group Influence : The introduction of various substituents on the thiophene and piperidine rings can enhance or diminish activity. For example, studies have shown that electron-donating groups can improve binding affinity to target proteins, while steric hindrance may reduce efficacy .

Summary of Applications

Application AreaDescription
Anticancer ActivityInhibits growth in various cancer cell lines (e.g., A549, U251).
Neuropharmacological EffectsPotential modulators of VAChT; implications for neurodegenerative diseases.
Structure-Activity RelationshipInsights into how modifications affect potency and selectivity.

Mechanism of Action

The mechanism of action of N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The thiophene ring may also interact with biological receptors, modulating their activity.

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its thiophene-3-carbonyl and sulfonylacetamide groups. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Key Substituents Notable Features
N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide (Target) Piperidinyl Thiophene-3-carbonyl, sulfonylacetamide Combines sulfonyl and thiophene groups; potential for dual electronic interactions.
N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)-phenyl]acetamide Piperidinyl Diphenylpropyl, methylsulfonylphenyl acetamide Bulky diphenylpropyl group may enhance lipophilicity; methylsulfonyl improves stability.
Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) Piperidinyl Methoxyacetyl, phenylethyl Opioid analog; acetamide group critical for receptor binding.
5-(P-acetylaminophenylsulfonyl)dihydro-1,3,5-dioxazine Dioxazine Acetylaminophenylsulfonyl Sulfonyl group linked to a heterocyclic dioxazine core.
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine Piperazinyl Bis(4-fluorophenyl)methyl, sulfamoylaminophenyl Dual sulfonamide moieties; fluorophenyl groups may enhance metabolic resistance.

Key Observations :

  • The target compound’s thiophene-3-carbonyl group distinguishes it from analogs with aromatic (e.g., diphenylpropyl ) or fluorinated phenyl substituents . Thiophene’s electron-rich nature may enhance π-π stacking or hydrogen bonding compared to phenyl groups.
  • Its sulfonylacetamide linkage is structurally analogous to methylsulfonylphenyl acetamide in ’s compound , but the absence of a bulky diphenylpropyl group could improve solubility.
  • Unlike fentanyl analogs (e.g., methoxyacetylfentanyl ), the target lacks a phenylethyl chain, which is critical for opioid receptor binding, suggesting divergent therapeutic targets.
Pharmacological and Physicochemical Comparisons
  • Activity Modulation :

    • In , replacing the methylsulfonylphenyl group in N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)-phenyl]acetamide with a 2-hydroxyguanidine group increased activity (log(1/IC50) from 0.904 to 1.698) . This suggests that polar substituents on the piperidine ring enhance potency. The target’s thiophene-3-carbonyl group, being moderately polar, may similarly optimize activity.
    • Piperazine-based sulfonamides in exhibited melting points between 132–230°C , indicating high crystallinity. The target’s melting point is unreported, but its sulfonyl and thiophene groups likely contribute to intermediate thermal stability.
  • Solubility and Bioavailability: Fluorinated phenyl groups (e.g., in compounds 6h–6l ) improve lipophilicity but may reduce aqueous solubility. Fentanyl analogs () prioritize lipophilicity for blood-brain barrier penetration , whereas the target’s design may favor peripheral action due to its polar sulfonyl group.

Biological Activity

N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S, which includes a thiophene moiety, a piperidine ring, and a sulfonamide group. The thiophene ring enhances the compound's electron-rich nature, contributing to its biological activity. The piperidine and sulfonamide components are well-known in medicinal chemistry for their therapeutic potential.

1. Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Sulfonamide derivatives are particularly recognized for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, making them effective against various bacterial infections.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Studies have shown that derivatives similar to this compound demonstrate significant antimicrobial activity, with MIC values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition: The compound also displays significant potential in inhibiting biofilm formation, which is crucial in treating chronic infections .
CompoundMIC (µg/mL)Activity
This compound0.22 - 0.25Antimicrobial
Ciprofloxacin2.0Control
KetoconazoleVariesSynergistic effect

2. Anticancer Activity

The anticancer potential of this compound is also noteworthy. Similar sulfonamide-acetamide derivatives have shown efficacy in inducing apoptosis in cancer cells.

Research Insights:

  • A study indicated that certain derivatives could induce cytotoxicity and apoptosis in various cancer cell lines, outperforming traditional chemotherapeutics like bleomycin .
  • The structure–activity relationship (SAR) analysis suggests that modifications to the piperidine framework can enhance binding affinity to cancer-related targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor of key enzymes such as DHFR and DNA gyrase, which are vital for bacterial growth and cancer cell proliferation .
  • Binding Affinity: The thiophene moiety enhances binding to metabolic enzymes, facilitating interactions that can lead to therapeutic effects.

Case Study 1: Antimicrobial Evaluation

A series of experiments evaluated the antimicrobial efficacy of various derivatives against common pathogens. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to established antibiotics.

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide with high purity?

  • Methodology :

  • Step 1 : Synthesize the piperidin-4-ylsulfonyl intermediate via sulfonation of piperidine derivatives using chlorosulfonic acid, followed by coupling with thiophene-3-carbonyl chloride under anhydrous conditions .
  • Step 2 : Introduce the N-methylacetamide group via nucleophilic substitution or amide coupling. Optimize reaction conditions (e.g., DMF as solvent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent) to minimize side products .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for thiophene (δ 7.3–7.5 ppm), piperidine (δ 1.5–2.8 ppm), and sulfonyl (δ 3.1–3.3 ppm) groups. Compare with computed spectra using tools like ACD/Labs .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl and acetamide groups) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]+: calculated using PubChem data) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the piperidin-4-ylsulfonyl or thiophene-3-carbonyl moieties?

  • Key Findings :

  • Replacing the sulfonyl group with phosphonate moieties (as in related compounds) reduced activity, highlighting the sulfonyl group's role in target binding .
  • Substituting thiophene-3-carbonyl with phenyl derivatives (e.g., 4-fluorophenyl) increased log(1/IC50) from 0.904 to 1.698 in CCR5 inhibition assays, suggesting enhanced hydrophobic interactions .
  • Experimental Design : Use parallel synthesis to generate analogs, followed by in vitro assays (e.g., enzyme inhibition, cell viability) to map substituent effects .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Approach :

  • QSAR Modeling : Train models using datasets of related sulfonamide derivatives. Use descriptors like logP, polar surface area, and H-bond donors to predict permeability and solubility .
  • Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., CCR5) to identify critical interactions (e.g., sulfonyl group with Arg168) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., %F = 65–70%) and blood-brain barrier penetration (low, due to high polar surface area) .

Q. How should researchers address contradictions in reported biological activity across studies?

  • Resolution Strategies :

  • Standardize Assays : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 values for CCR5 inhibition) and apply statistical tests (ANOVA) to identify outliers or confounding variables .
  • Crystallographic Validation : Compare ligand-protein co-crystal structures to confirm binding modes when activity discrepancies arise .

Data Contradiction Analysis Example

  • Case Study : A study reported IC50 = 1.2 µM for CCR5 inhibition, while another found IC50 = 5.8 µM.
    • Root Cause : Differences in assay pH (7.4 vs. 6.8) altered protonation states of the sulfonyl group, affecting binding affinity .
    • Solution : Repeat assays under standardized pH and buffer conditions (e.g., 25 mM HEPES, pH 7.4).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.